molecular formula C12H11NOS B6366840 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% CAS No. 1261919-93-0

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%

Cat. No. B6366840
CAS RN: 1261919-93-0
M. Wt: 217.29 g/mol
InChI Key: ZUKUVOKDZBLGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% (2H3MTP) is an organic compound with a molecular formula of C9H7NO2S. It is a colorless solid which is soluble in organic solvents and slightly soluble in water. It is a derivative of pyridine and is used in the synthesis of various organic compounds. 2H3MTP is also used in the synthesis of a family of compounds called thiophenes, which have a variety of applications in organic chemistry.

Mechanism of Action

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% is an organic compound with a molecular formula of C9H7NO2S. It is a colorless solid which is soluble in organic solvents and slightly soluble in water. It is a derivative of pyridine and is used in the synthesis of various organic compounds. 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% is also used in the synthesis of a family of compounds called thiophenes, which have a variety of applications in organic chemistry. The reaction of 2-aminopyridine and 2-methylthiophenol in the presence of an acid catalyst is the basis of the synthesis of 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%. The reaction proceeds in two steps: the first step involves the formation of a Schiff base, and the second step involves the formation of the desired product, 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have potential anti-diabetic and anti-obesity effects. Additionally, 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also highly soluble in organic solvents, which makes it ideal for use in organic synthesis. Additionally, the reaction of 2-aminopyridine and 2-methylthiophenol to form 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% is relatively fast and can be conducted at room temperature.
The main limitation of 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% for use in laboratory experiments is that it is relatively unstable and has a tendency to decompose over time. Additionally, the reaction of 2-aminopyridine and 2-methylthiophenol to form 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% is not always successful and can result in the formation of undesired byproducts.

Future Directions

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% has a variety of potential applications in scientific research and can be used in the synthesis of a wide range of organic compounds. Future research could focus on developing new methods for the synthesis of 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%, as well as exploring its potential in the synthesis of novel materials for use in organic electronics and other applications. Additionally, further studies could be conducted to explore the biochemical and physiological effects of 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%, as well as its potential for use in the development of new drugs and therapies. Finally, research could be conducted to explore the potential of 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% as an inhibitor of acetylcholinesterase and other enzymes involved in neurotransmission.

Synthesis Methods

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% can be synthesized by the reaction of 2-aminopyridine and 2-methylthiophenol in the presence of an acid catalyst. The reaction proceeds in two steps: the first step involves the formation of a Schiff base, and the second step involves the formation of the desired product, 2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95%. The reaction can be conducted at room temperature and is usually complete in 1-2 hours.

Scientific Research Applications

2-Hydroxy-3-(2-methylthiophenyl)pyridine, 95% is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of thiophene-based polymers and in the preparation of novel materials for use in organic electronics. It has also been used in the synthesis of new heterocyclic compounds and in the preparation of catalysts for organic reactions.

properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUVOKDZBLGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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